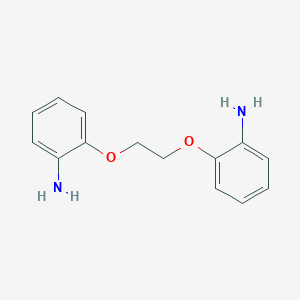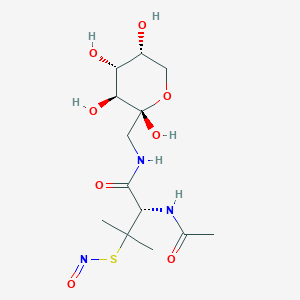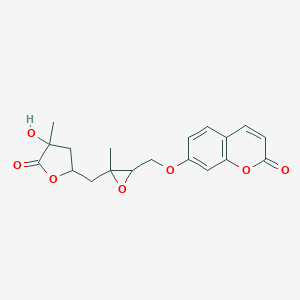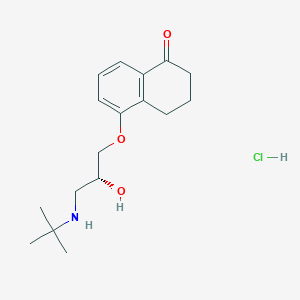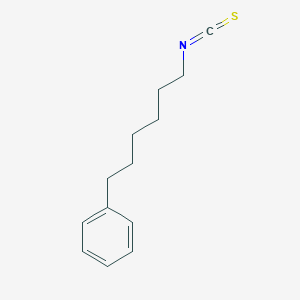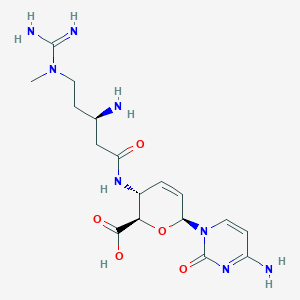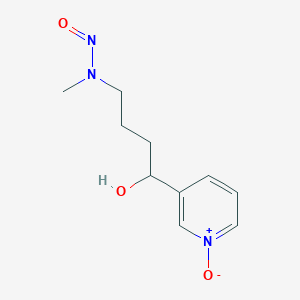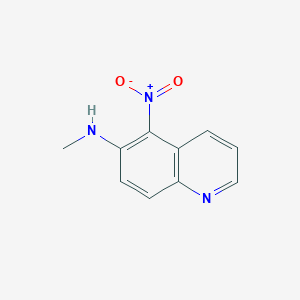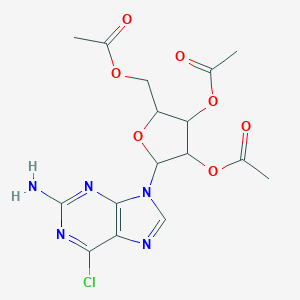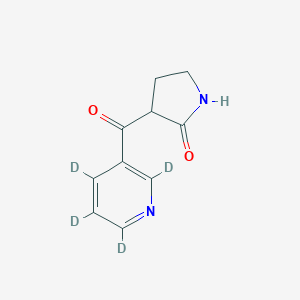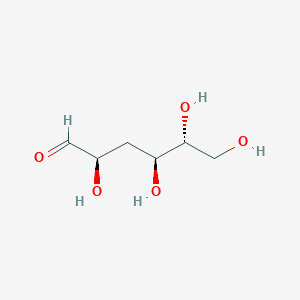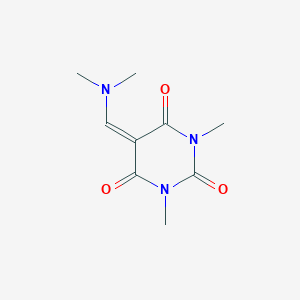
5-(Dimethylaminomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Descripción general
Descripción
5-(Dimethylaminomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione, also known as DMDMT, is a heterocyclic compound that has been the focus of scientific research due to its potential applications in various fields. This compound is a derivative of barbituric acid, which is widely used in the pharmaceutical industry as a sedative, hypnotic, and anticonvulsant drug. DMDMT has a unique chemical structure that makes it a promising candidate for a range of applications, including drug discovery, material science, and catalysis.
Mecanismo De Acción
The mechanism of action of 5-(Dimethylaminomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione is not well understood, but it is believed to act as an allosteric modulator of receptor channels in the brain. This means that 5-(Dimethylaminomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione can bind to specific receptors and modify their activity, leading to changes in neural signaling and behavior.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 5-(Dimethylaminomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione has a range of biochemical and physiological effects, including the ability to modulate GABAergic neurotransmission, increase the release of dopamine and serotonin, and enhance cognitive function. 5-(Dimethylaminomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(Dimethylaminomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione in lab experiments is its unique chemical structure, which allows for the development of new compounds with specific properties. However, one limitation is the lack of understanding of its mechanism of action, which makes it challenging to design experiments that can fully explore its potential applications.
Direcciones Futuras
There are several future directions for research on 5-(Dimethylaminomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione, including the development of new compounds based on its chemical structure, the investigation of its potential therapeutic applications in various diseases, and the exploration of its potential use as a catalyst in organic synthesis reactions. Additionally, further research is needed to fully understand its mechanism of action and the biochemical and physiological effects of 5-(Dimethylaminomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione.
Aplicaciones Científicas De Investigación
5-(Dimethylaminomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione has been the subject of extensive scientific research due to its potential applications in various fields. In drug discovery, 5-(Dimethylaminomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione has been investigated as a potential scaffold for the development of new drugs targeting various diseases, including cancer, Alzheimer's disease, and epilepsy. 5-(Dimethylaminomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione has also been studied for its potential use as a catalyst in organic synthesis reactions, as well as its ability to act as a photosensitizer in photodynamic therapy.
Propiedades
IUPAC Name |
5-(dimethylaminomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-10(2)5-6-7(13)11(3)9(15)12(4)8(6)14/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPRCBKEKIEJMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN(C)C)C(=O)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70313013 | |
| Record name | 5-(dimethylaminomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70313013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dimethylaminomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
CAS RN |
35824-98-7 | |
| Record name | NSC265536 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265536 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(dimethylaminomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70313013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



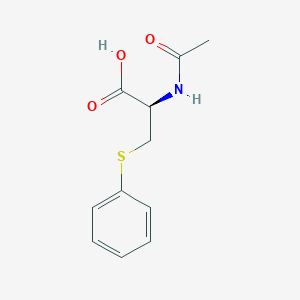
![3-Methyl-3h-imidazo[4,5-f]quinoline](/img/structure/B14863.png)
